7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound featuring a unique arrangement of functional groups, primarily used in scientific research. This compound belongs to the class of indolizines, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is , and its molecular weight is approximately 244.25 g/mol.
The compound can be synthesized through various chemical reactions involving indolizine derivatives and oxazole moieties. It is classified under heterocyclic compounds due to the presence of nitrogen-containing rings in its structure.
The synthesis of 7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and confirm the structure of intermediates and final products.
The molecular structure of 7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can be represented using various structural formulas:
COc1ccc2c(c1)C(=O)N(C(=O)N2C)C(=C)C(=O)InChI=1S/C13H12N2O3/c1-18-13(15)9(14)6-8(7-12(13)16)10(14)11(17)4/h6H,4H2,1H3,(H,15,16)/b10-8+The compound's structural characteristics include:
7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled laboratory conditions to optimize yield and minimize by-products. Reaction mechanisms can be elucidated using spectroscopic methods such as mass spectrometry (MS) and infrared (IR) spectroscopy.
The mechanism of action for 7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is not fully elucidated but is hypothesized based on its structural components:
Research indicates that derivatives of indolizines exhibit a range of pharmacological activities including anti-inflammatory and anticancer properties.
7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically exhibits:
The compound's chemical properties include:
7-methoxy-N-(1,2-oxazol-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has potential applications in:
This compound represents a significant area of interest due to its complex structure and potential biological activities that warrant further exploration in medicinal chemistry and pharmacology.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: